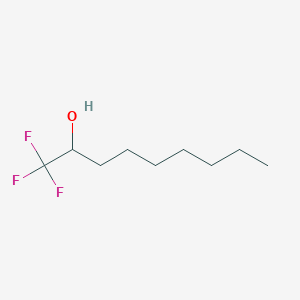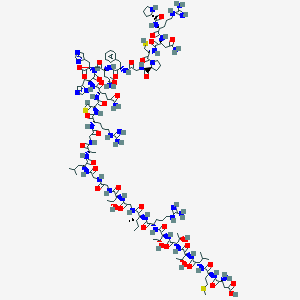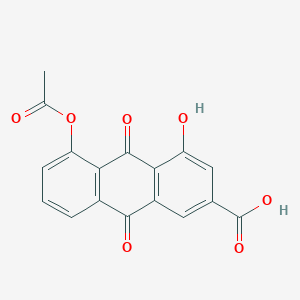
6-Methylthioguanine
概要
説明
6-Methylthioguanine is a metabolite of thioguanine, a drug used in cancer chemotherapy . It has a role as a human xenobiotic metabolite . It is a member of 2-aminopurines and a thiopurine . It is functionally related to a tioguanine .
Synthesis Analysis
Thiopurine drugs are extensively used as chemotherapeutic agents in clinical practice . The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA .Molecular Structure Analysis
The molecular formula of this compound is C6H7N5S . The IUPAC name is 6-methylsulfanyl-7H-purin-2-amine . The InChI is 1S/C6H7N5S/c1-12-5-3-4 (9-2-8-3)10-6 (7)11-5/h2H,1H3, (H3,7,8,9,10,11) .Chemical Reactions Analysis
The cytotoxicity of thiopurine drugs involves their metabolic activation, the resultant generation of 6-thioguanine (S G) and S6 -methylthioguanine (S6 mG) in DNA, and the futile mismatch repair triggered by replication-induced S G:T and S6 mG:T mispairs .Physical And Chemical Properties Analysis
The molecular weight of this compound is 181.22 g/mol . The Canonical SMILES is CSC1=NC(=NC2=C1NC=N2)N .科学的研究の応用
DNA Mismatch Repair and Cytotoxicity
6-Methylthioguanine (Sthis compound) plays a critical role in DNA mismatch repair and cytotoxic action. Its incorporation into DNA, followed by methylation, leads to the formation of Sthis compound-DNA mismatches. These mismatches are recognized by the postreplicative mismatch repair system, contributing to the compound's cytotoxicity. This process is particularly relevant in the context of thiopurine drugs, such as azathioprine, which are partly converted to thioguanine and can contribute to cancer development after organ transplantation due to their mutagenic potential (Swann et al., 1996); (Waters & Swann, 1997).
Metabolic Activation and Cytotoxic Effects
Sthis compound is a metabolite of 6-thioguanine, a component of thiopurine drugs like mercaptopurine and azathioprine, used in treating diseases like acute lymphoblastic leukemia. Its formation and incorporation into DNA are essential for the cytotoxic effects of these drugs. The high miscoding potential of Sthis compound may induce cell death by activating the postreplicative mismatch repair pathway (Hongxia Wang & Yinsheng Wang, 2010).
Applications in Oligonucleotide Synthesis
This compound has been utilized in the synthesis of oligodeoxynucleotides. Specific methods have been developed for incorporating this compound residues into oligomers, which are crucial for studying DNA and RNA functions and interactions (Yaozhong Xu, 1996); (Xu et al., 1995).
Mutagenic and Cytotoxic Properties
Studies have shown that Sthis compound and its derivatives like guanine-S6-sulfonic acid are mutagenic in nature. They can induce mutations in DNA, potentially contributing to the carcinogenic effects associated with thiopurine drugs. Understanding these mutagenic properties is essential for assessing the risks associated with chronic thiopurine therapy (Bifeng Yuan & Yinsheng Wang, 2008); (Yuan, O'Connor, & Wang, 2010).
Transcriptional Impact
The presence of Sthis compound in DNA affects the efficiency and fidelity of transcription. While S6mG exhibits mutagenic and inhibitory effects on transcription, its impact is modulated by the transcription-coupled nucleotide excision repair capacity. This contributes to the cytotoxicity and potential carcinogenic effects of thiopurine drugs (Changjun You et al., 2012).
Additional Applications
This compound has been used in various chromatographic and enzymatic assays to measure the activity of thiopurine S-methyltransferase, an important factor in optimizing treatment with thiopurine drugs (Ford & Berg, 2003); (Erdmann et al., 1991).
作用機序
Target of Action
6-Methylthioguanine is a purine analog of guanine . Its primary targets are DNA and RNA, where it gets incorporated, resulting in the blockage of synthesis and metabolism of purine nucleotides . This interaction with DNA and RNA plays a crucial role in its mechanism of action.
Mode of Action
The compound interacts with its targets (DNA and RNA) by getting incorporated into them . This incorporation results in the blockage of synthesis and metabolism of purine nucleotides . It’s also found that the double substitution of nucleobases (thionation and methylation) boosts the photoactivity by introducing more reactive channels .
Biochemical Pathways
This compound affects the purine salvage pathway . The resistance to this compound is related to the expression of the salvage pathway enzyme HGPRT . The compound is converted into bioactive 6sGTPs intracellularly .
Pharmacokinetics
The compound is absorbed to an extent of approximately 30% (range: 14% to 46%; highly variable) . It is metabolized in the liver, rapidly and extensively via thiopurine methyltransferase (TPMT) to 2-amino-6-methylthioguanine (MTG; active) and inactive compounds . It is excreted in urine, primarily as metabolites .
Result of Action
The compound’s action results in DNA damage, which holds promising applications in photochemotherapy treatment of cancers or pathogens . The effect of thionation in synergy with methylation opens a unique C−S bond cleavage pathway through crossing to a repulsive 1πσ* state, generating thiyl radicals as highly reactive intermediates that may invoke biological damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as UV radiation . The compound’s photoactivity can be significantly enhanced under variable wavelength UVA excitation (310−330 nm) . This enhanced photoactivity can accelerate DNA damage processes and cell death upon exposure to ionizing radiation or UV photolysis .
生化学分析
Biochemical Properties
6-Methylthioguanine is generated spontaneously by the enzymatic metabolism of thioguanine in the presence of S-adenosyl-L-methionine (S-AdoMet) and thiopurine methyl-transferase (TPMT) . It plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, significantly enhancing the photoactivity of DNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
6-methylsulfanyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGKYFQLKYGHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152594 | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-47-6 | |
| Record name | 6-Methylthioguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthioguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylthioguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylthioguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLTHIOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNV75HJN3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
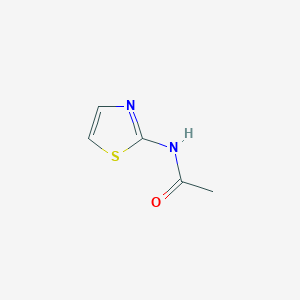
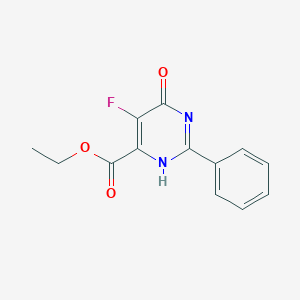
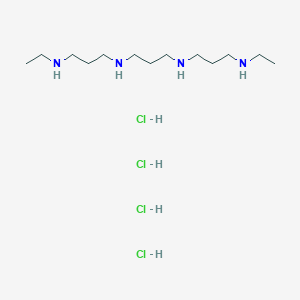
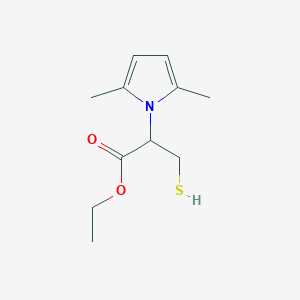
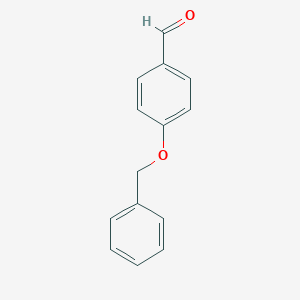



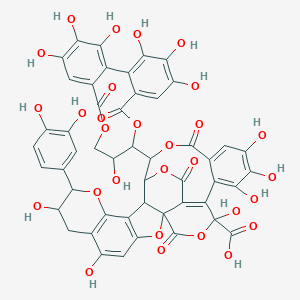
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
